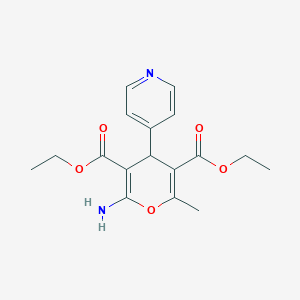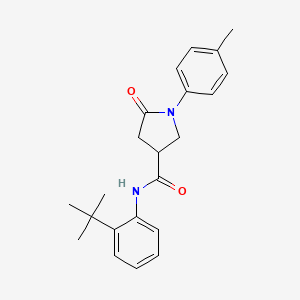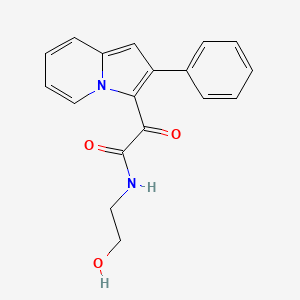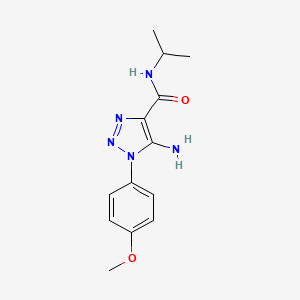![molecular formula C19H16N4OS B4998985 2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4998985.png)
2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound is also known as TH287 and is a potent inhibitor of the protein kinase, NUAK1. NUAK1 is an enzyme that plays a critical role in cellular processes such as cell division, metabolism, and stress response. Inhibition of NUAK1 has been shown to have potential therapeutic benefits for various diseases, including cancer, diabetes, and neurodegenerative disorders.
作用机制
The mechanism of action of 2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine involves the inhibition of NUAK1. NUAK1 is a protein kinase that plays a critical role in cellular processes such as cell division, metabolism, and stress response. Inhibition of NUAK1 by TH287 leads to the activation of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis. Activation of AMPK leads to the inhibition of anabolic processes and the stimulation of catabolic processes, which results in a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily due to its inhibition of NUAK1. Inhibition of NUAK1 leads to the activation of AMPK, which has a wide range of effects on cellular processes. Activation of AMPK leads to the inhibition of anabolic processes such as protein synthesis and the stimulation of catabolic processes such as glucose uptake and fatty acid oxidation. This results in a decrease in cell proliferation and an increase in cell death, which has potential therapeutic benefits for various diseases.
实验室实验的优点和局限性
The advantages of using 2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine in lab experiments include its potency and specificity as an inhibitor of NUAK1. The compound has been extensively studied in preclinical models and has shown promising results in inhibiting the growth of cancer cells and improving glucose metabolism in animal models of diabetes. However, the limitations of using TH287 in lab experiments include its complex synthesis process and its potential toxicity at high concentrations. Further studies are needed to optimize the synthesis process and to determine the optimal dosage and administration route for therapeutic applications.
未来方向
There are several future directions for the study of 2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, diabetes, and neurodegenerative disorders. Another direction is to optimize its synthesis process and to develop more potent and specific inhibitors of NUAK1. Additionally, further studies are needed to determine the optimal dosage and administration route for therapeutic applications and to investigate its potential toxicity and side effects. Overall, the study of this compound has the potential to lead to the development of novel therapies for various diseases.
合成方法
The synthesis of 2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine is a complex process that involves several steps. The synthesis starts with the reaction of 2-bromo-5-methoxypyridine with 3-(1H-pyrazol-3-yl)benzaldehyde in the presence of a base, such as potassium carbonate, to form an intermediate compound. This intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of a catalyst, such as palladium on carbon, to form the final product.
科学研究应用
2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has been extensively studied in scientific research for its potential therapeutic applications. The compound has been shown to be a potent inhibitor of NUAK1, which makes it a promising candidate for the treatment of various diseases. In preclinical studies, TH287 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. The compound has also been shown to improve glucose metabolism in animal models of diabetes and to have neuroprotective effects in models of neurodegenerative diseases.
属性
IUPAC Name |
2-[[3-[3-(6-methoxypyridin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-24-18-6-5-16(12-21-18)14-3-2-4-15(11-14)17-7-9-23(22-17)13-19-20-8-10-25-19/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTLMYOYVRZNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=CC=C2)C3=NN(C=C3)CC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4998911.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide](/img/structure/B4998918.png)





![3-fluoro-2-[methyl(phenylacetyl)amino]benzoic acid](/img/structure/B4998975.png)
![N-(3-methoxybenzyl)-3-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)propanamide](/img/structure/B4998987.png)

![5-{[5-(diethylamino)-2-furyl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998990.png)
![2-ethyl-3-phenyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4998998.png)
![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4999006.png)
![4-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4999013.png)